
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy flavone (TBMF) is a natural product isolated from the plant species Passiflora caerulea, commonly known as blue passionflower. It is a member of the flavonoid family and has been found to possess a variety of biological activities such as antioxidant, anti-inflammatory and anti-cancer properties. The purpose of
Wissenschaftliche Forschungsanwendungen
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone has been found to possess a variety of biological activities such as antioxidant, anti-inflammatory and anti-cancer properties. It has been studied for its potential to inhibit the growth of tumor cells, reduce inflammation, and protect against oxidative stress. In addition, this compound has also been studied for its potential to inhibit the formation of advanced glycation end products (AGEs), which are associated with a variety of age-related diseases.
Wirkmechanismus
The exact mechanism of action of 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone is not yet fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes involved in the formation of AGEs, such as aldose reductase and advanced glycation end product-forming enzymes. In addition, this compound has been found to possess antioxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound has the potential to inhibit the growth of tumor cells, reduce inflammation, and protect against oxidative stress. In addition, it has been found to possess antioxidant properties and inhibit the formation of AGEs. These effects may be due to its ability to scavenge free radicals, inhibit the activity of certain enzymes involved in the formation of AGEs, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone in laboratory experiments include its relatively simple and cost-effective synthesis, its potential to inhibit the growth of tumor cells, reduce inflammation, and protect against oxidative stress, and its ability to scavenge free radicals and reduce oxidative stress. The main limitation of using this compound in laboratory experiments is that the exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
Future research should focus on understanding the exact mechanism of action of 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone, as well as its potential to inhibit the formation of AGEs. In addition, further research should be conducted to determine the most effective dosage and administration of this compound for various applications. Finally, studies should be conducted to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone can be synthesized by the reaction of a flavone derivative with benzyl chloride and hydroxylamine hydrochloride in pyridine. This reaction forms a benzyloxy-substituted flavone, which is then oxidized with potassium permanganate to form the desired product. The synthetic route is relatively simple and cost-effective, making it a viable option for research purposes.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone involves the protection of hydroxyl and methoxy groups followed by selective benzylation and demethylation reactions.", "Starting Materials": ["5-hydroxy-3-methoxy flavone", "benzyl chloride", "sodium hydride", "potassium hydroxide", "acetic anhydride", "pyridine", "toluene"], "Reaction": ["1. Protection of hydroxyl and methoxy groups using acetic anhydride and pyridine to obtain 5-acetoxy-3-methoxy flavone", "2. Selective benzylation of the hydroxyl group using benzyl chloride and sodium hydride to obtain 5-acetoxy-3-methoxy-4'-benzyloxy flavone", "3. Selective benzylation of the hydroxyl group using benzyl chloride and potassium hydroxide to obtain 5-acetoxy-3-methoxy-4'-benzyloxy-7-hydroxy flavone", "4. Demethylation of the methoxy group using potassium hydroxide and toluene to obtain 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone"] } | |
CAS-Nummer |
1486-57-3 |
Molekularformel |
C37H30O7 |
Molekulargewicht |
586.64 |
IUPAC-Name |
2-[3,4-bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C37H30O7/c1-40-37-35(39)34-30(38)20-29(41-22-25-11-5-2-6-12-25)21-33(34)44-36(37)28-17-18-31(42-23-26-13-7-3-8-14-26)32(19-28)43-24-27-15-9-4-10-16-27/h2-21,38H,22-24H2,1H3 |
InChI-Schlüssel |
DEHXHBJKHKGTBH-UHFFFAOYSA-N |
SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Synonyme |
2-[3,4-Bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-(phenylmethoxy)-4H-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



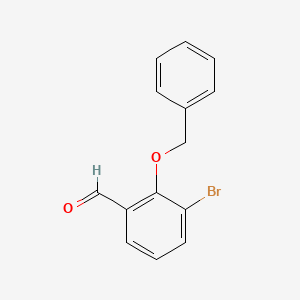
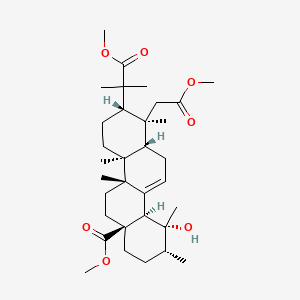
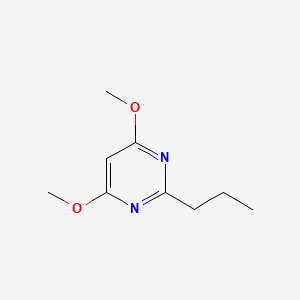
![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)
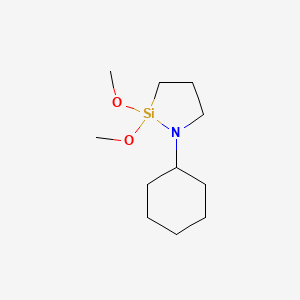
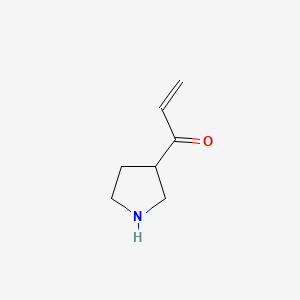
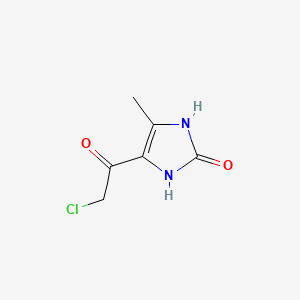
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![4,9-Dihydroxy-6-(methoxymethyl)-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B571365.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)
